

An In-depth Technical Guide to GS-704277: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is a key intermediate metabolite of the antiviral prodrug Remdesivir (Veklury®).[1] [2] As a phosphoramidate metabolite, it represents a critical step in the intracellular conversion of Remdesivir to its pharmacologically active nucleoside triphosphate form.[3][4] Understanding the chemical structure and properties of **GS-704277** is essential for a comprehensive grasp of Remdesivir's mechanism of action, pharmacokinetics, and potential drug-drug interactions. This technical guide provides a detailed overview of **GS-704277**, including its chemical properties, metabolic pathway, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

GS-704277 is formally named N-phosphono-L-alanine, $P \rightarrow 6$ -ester with 2-C-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-2,5-anhydro-D-altrononitrile.[2] Its chemical structure is characterized by the core nucleoside analogue, identical to that in Remdesivir, linked to an L-alanine moiety via a phosphoramidate bond.

Table 1: Chemical Identifiers for GS-704277



Identifier	Value	
IUPAC Name	(2S)-2-[({[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy} (hydroxy)phosphoryl)amino]propanoic acid	
CAS Number	1911579-04-8[2]	
Molecular Formula	C15H19N6O8P[2]	
SMILES	O=P(NINVALID-LINKC(O)=O) (O)OC[C@@H]1INVALID-LINKINVALID-LINKINVALID-LINK(C#N)O1[2]	

Table 2: Physicochemical Properties of GS-704277

Property	Value	Source
Molecular Weight	442.3 g/mol	[2]
Appearance	White to light yellow solid	[1]
Solubility	Soluble in DMSO	[2]
λmax	246 nm	[2]
Protein Binding	1%	[5]

Metabolic Pathway and Pharmacological Relevance

GS-704277 is formed intracellularly from its parent drug, Remdesivir, through enzymatic hydrolysis. This conversion is a crucial activation step. The prodrug Remdesivir is designed to enhance cell permeability, and once inside the cell, it is metabolized to **GS-704277**. This reaction is primarily catalyzed by carboxylesterases, such as CES1, and to a lesser extent, by Cathepsin A (CatA).[3][6][7]

Following its formation, **GS-704277** is further metabolized by the histidine triad nucleotide-binding protein 1 (HINT1), a phosphoramidase, which cleaves the phosphoramidate bond.[3][6] This cleavage releases the nucleoside monophosphate, which is subsequently phosphorylated



to the active antiviral agent, the nucleoside triphosphate GS-443902. This active form acts as a chain terminator for viral RNA-dependent RNA polymerase.[4]

Figure 1. Metabolic activation pathway of Remdesivir. (Max Width: 760px)

Pharmacokinetic studies have shown that **GS-704277** has a short plasma half-life of approximately 1.3 hours.[5] Its low protein binding (1%) suggests high bioavailability for further metabolic conversion.[5]

Experimental Protocols Synthesis and Purification of GS-704277

Detailed, publicly available protocols for the direct chemical synthesis and purification of **GS-704277** are limited, as it is primarily generated as a metabolite. However, its synthesis would conceptually involve the coupling of the protected nucleoside core of Remdesivir with a protected L-alanine phosphoramidate moiety.

A potential synthetic route could be adapted from the synthesis of Remdesivir.[8][9] This would likely involve:

- Synthesis of the Nucleoside Core: Preparation of the pyrrolotriazine nucleoside analogue.
- Preparation of the Alanine Phosphoramidate Moiety: Synthesis of a suitable activated Lalanine phosphoramidate derivative.
- Coupling Reaction: Stereoselective coupling of the nucleoside core with the alanine phosphoramidate.
- Deprotection: Removal of protecting groups to yield **GS-704277**.

Purification of **GS-704277** would typically be achieved using chromatographic techniques. Given its polar nature, reversed-phase high-performance liquid chromatography (HPLC) would be a suitable method.

Conceptual HPLC Purification Protocol:

• Column: A C18 reversed-phase column.



- Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol),
 likely with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
- Detection: UV detection at its λmax of 246 nm.
- Fraction Collection: Fractions corresponding to the GS-704277 peak would be collected, pooled, and the solvent removed under vacuum to yield the purified compound.

Analytical Protocol: Quantification of GS-704277 in Human Plasma by LC-MS/MS

The following is a summary of a validated method for the determination of **GS-704277** in human plasma.[10]

1. Sample Preparation:

- Due to the instability of Remdesivir and its metabolites in plasma, samples are stabilized by treatment with diluted formic acid immediately after collection.[10]
- An internal standard (e.g., a stable isotope-labeled version of **GS-704277**) is added to the plasma sample.
- Proteins are precipitated by the addition of a cold organic solvent, such as acetonitrile.
- The sample is centrifuged, and the supernatant is collected for analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation:
- Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).[10]
- Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5.
- Mobile Phase B: 100% methanol.
- A gradient elution is used to separate GS-704277 from other plasma components and metabolites.
- Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The transition m/z 441.1 → 150.1 is monitored for GS-704277.[11]

3. Calibration and Quantification:



- A calibration curve is generated using standards of known GS-704277 concentrations in blank plasma.
- The concentration of **GS-704277** in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

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Start -> Stabilization; Stabilization -> IS_Addition; IS_Addition -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC MS; LC MS -> Quantification; }
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Figure 2. Experimental workflow for **GS-704277** analysis. (Max Width: 760px)

Conclusion

GS-704277 is a pivotal molecule in the mechanism of action of Remdesivir. Its formation and subsequent metabolism are essential for the generation of the active antiviral agent. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its role in the metabolic pathway of Remdesivir. The detailed analytical protocol offers a robust method for its quantification in biological matrices, which is crucial for pharmacokinetic and drug metabolism studies. Further research into the direct synthesis and biological activities of **GS-704277** could provide deeper insights into the pharmacology of Remdesivir and inform the development of future antiviral prodrugs.



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